
Iron nickel oxide (Fe2NiO4)
Overview
Description
Iron nickel oxide (Fe₂NiO₄) is a mixed transition-metal oxide with a spinel or inverse spinel structure, depending on the distribution of Fe and Ni cations. It exhibits versatile properties, including catalytic activity, magnetic behavior, and electrochemical stability, making it relevant for applications such as gas sensing, water oxidation, and composite materials . Its synthesis often involves co-precipitation, sol-gel methods, or deposition techniques, with structural tuning achieved through stoichiometric adjustments or doping .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron nickel oxide can be synthesized through several methods:
Solid-State Reaction: This involves mixing iron oxide (Fe₂O₃) and nickel oxide (NiO) powders, followed by heating at high temperatures (around 1000°C) to form Fe₂NiO₄.
Co-precipitation Method: In this method, solutions of iron and nickel salts (such as iron chloride and nickel chloride) are mixed and precipitated using a base like sodium hydroxide.
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to form the oxide.
Industrial Production Methods: Industrial production of iron nickel oxide typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The process involves the careful control of temperature and atmosphere to ensure the formation of the desired phase and to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Iron nickel oxide undergoes various chemical reactions, including:
Oxidation: Fe₂NiO₄ can be oxidized to form higher oxides under specific conditions.
Reduction: It can be reduced using hydrogen or carbon monoxide to form metallic iron and nickel.
Substitution: The compound can undergo ion exchange reactions where other metal ions replace iron or nickel ions in the lattice.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, or other oxidizing gases at elevated temperatures.
Reducing Agents: Hydrogen gas, carbon monoxide, or other reducing gases at high temperatures.
Substitution Reagents: Solutions containing metal ions such as cobalt or manganese.
Major Products Formed:
Oxidation Products: Higher oxides of iron and nickel.
Reduction Products: Metallic iron and nickel.
Substitution Products: Mixed metal oxides with substituted metal ions.
Scientific Research Applications
Environmental Applications
1.1 Adsorption of Heavy Metals
Fe2NiO4 has been effectively utilized as an adsorbent for the removal of hexavalent chromium ions from wastewater. This application is critical in mitigating environmental pollution caused by industrial effluents. The co-sedimentation method using Fe2NiO4 has shown promising results in enhancing the removal efficiency of these toxic ions from contaminated water sources .
Case Study: Hexavalent Chromium Removal
- Study Objective: Evaluate the effectiveness of Fe2NiO4 in removing hexavalent chromium from wastewater.
- Methodology: Batch adsorption experiments were conducted to determine the adsorption capacity.
- Results: The study indicated a significant reduction in chromium concentration, showcasing Fe2NiO4's potential as an effective adsorbent.
1.2 Enhancement of Anaerobic Digestion
Recent research highlights the role of Fe2NiO4 nanoparticles in enhancing anaerobic digestion processes. The addition of Fe2NiO4 nanoparticles to anaerobic digesters has been shown to stimulate methane production, improving biogas yields significantly. In one study, the introduction of 100 mg Ni L^-1 of Fe2NiO4 resulted in a 30% increase in cumulative methane production compared to control samples .
Parameter | Control | Fe2NiO4 Addition |
---|---|---|
Cumulative Methane (mL) | 50 | 65 |
Increase (%) | - | 30 |
Energy Applications
2.1 Electrocatalysis
Fe2NiO4 is emerging as a promising electrocatalyst for water splitting applications, particularly in alkaline environments. Its unique electronic properties facilitate efficient hydrogen evolution reactions (HER), making it a candidate for sustainable energy solutions.
Case Study: Water Splitting Efficiency
- Study Objective: Assess the electrocatalytic performance of Fe2NiO4 in water splitting.
- Methodology: Electrochemical tests were performed to measure current density and overpotential.
- Results: The Fe2NiO4 catalyst demonstrated superior performance compared to traditional catalysts, indicating its viability for large-scale hydrogen production .
Material Engineering Applications
3.1 Magnetic Nanofibers and Data Storage
The magnetic properties of Fe2NiO4 make it suitable for fabricating magnetic nanofibers used in data storage technologies. These nanofibers can enhance data transfer rates and storage capacities due to their high magnetic permeability.
Application | Description |
---|---|
Magnetic Nanofibers | Used in data storage for improved performance |
Electrocatalysts | Facilitates efficient water oxidation reactions |
Future Directions and Research Needs
While the current applications of Fe2NiO4 are promising, further research is needed to explore its full potential:
- Investigating its effectiveness in other heavy metal removal processes.
- Exploring its role in advanced battery technologies.
- Understanding the long-term stability and environmental impact of using Fe2NiO4 nanoparticles.
Mechanism of Action
The mechanism of action of iron nickel oxide in various applications is primarily based on its magnetic and catalytic properties. The compound’s spinel structure allows for the presence of oxygen vacancies, which play a crucial role in catalytic reactions. These vacancies facilitate the adsorption and activation of reactant molecules, leading to enhanced catalytic activity . In magnetic applications, the alignment of magnetic moments within the spinel structure contributes to its magnetic behavior, making it suitable for use in magnetic storage and sensing devices .
Comparison with Similar Compounds
Structural and Magnetic Comparisons
Fe₂NiO₄ vs. NiFe₂O₄ (Nickel Ferrite):
- Structure: NiFe₂O₄ has an inverse spinel structure (Fe³⁺ in tetrahedral sites, Ni²⁺ and Fe³⁺ in octahedral sites), while Fe₂NiO₄ may adopt a disordered spinel or layered structure depending on synthesis conditions .
- Magnetic Properties: NiFe₂O₄ exhibits ferrimagnetism with a saturation magnetization of ~50 emu/g, whereas Fe₂NiO₄ shows weaker magnetization due to competing antiferromagnetic interactions between Fe³⁺ and Ni²⁺ .
- Applications: NiFe₂O₄ is widely used in magnetic storage and photocatalysis (e.g., 85% dye degradation efficiency under UV light), while Fe₂NiO₄ excels in gas sensing (e.g., 20% higher sensitivity to methane than NiO) and electrocatalysis .
Fe₂NiO₄ vs. Fe₃O₄ (Magnetite):
- Conductivity: Fe₃O₄ is a half-metal with high electrical conductivity (~200 S/cm), whereas Fe₂NiO₄ is a semiconductor with lower conductivity (~0.1 S/cm) .
- Stability: Fe₂NiO₄ demonstrates superior thermal stability in oxide scales (e.g., in austenitic steels at 700°C) compared to Fe₃O₄, which degrades rapidly in acidic environments .
Electrochemical and Catalytic Performance
Water Oxidation (OER):
Compound | Overpotential (mV) | Current Density (mA/cm²) | Stability (hours) | Reference |
---|---|---|---|---|
Fe₂NiO₄ (on Ni) | 250 | 1.9 | >50 | |
NiFe₂O₄/FeNi₃@C | 300 | 10.0 | >100 | |
FeNi₂S₄ | 1630* | 10.0 | >50 |
*Total cell voltage for overall water splitting.
Fe₂NiO₄ shows moderate OER activity but is outperformed by NiFe₂O₄-based composites and FeNi₂S₄, which achieve higher current densities at lower overpotentials due to optimized electronic structures and synergistic metal interactions .
Gas Sensing: Fe₂NiO₄ nanorods exhibit 30% higher response to volatile organic compounds (VOCs) than pure NiO nanoparticles, attributed to enhanced surface reactivity and oxygen vacancy density .
Material Compatibility and Composite Behavior
- In Solder Alloys: Adding 5 wt.% Fe₂NiO₄ nanoparticles to Sn-Ag-Cu (SAC305) solder reduces intermetallic compound (IMC) growth by 40%, improving joint reliability. In contrast, NiO additives show only 25% reduction .
- Dielectric Properties: Fe₂NiO₄ decreases transformer oil’s dielectric strength by 15% at 0.1 wt.%, whereas non-conductive Al₂O₃ nanoparticles enhance it by 20% .
Phase Stability in Oxide Scales
In high-temperature steam environments, Fe₂NiO₄ forms as a stable intermediate layer in austenitic steels (23%Cr-18%Ni), coexisting with Cr₂O₃ and Fe₃O₄. By contrast, low-Cr steels (17%Cr-9%Ni) develop non-protective FeCr₂O₄ scales, leading to rapid oxidation .
Key Research Findings
Synthesis Flexibility: Fe₂NiO₄’s morphology (nanorods, nanoparticles) can be tailored for specific applications, with nanorods offering 50% higher surface area than nanoparticles .
Environmental Stability: Fe₂NiO₄-based coatings on carbon steel exhibit 60% lower corrosion rates than pure Ni coatings in saline environments, attributed to the formation of a passive oxide layer .
Biological Activity
Iron nickel oxide (Fe₂NiO₄) is a compound that has garnered attention for its potential biological activities, particularly in the fields of environmental science and biomedical applications. This article reviews the biological effects of Fe₂NiO₄, highlighting its impact on anaerobic digestion, toxicity studies, and its role in enhancing biochemical processes.
Overview of Iron Nickel Oxide
Fe₂NiO₄ is a mixed metal oxide that exhibits unique properties due to the presence of both iron and nickel. It can exist in various forms, including nanoparticles, which significantly influence its reactivity and biological interactions. The compound is typically synthesized through methods such as sol-gel processes or hydrothermal synthesis, resulting in materials with distinct morphologies and sizes that affect their biological activity.
Anaerobic Digestion Enhancement
Recent studies have explored the use of Fe₂NiO₄ nanoparticles in enhancing anaerobic digestion processes. Chen et al. (2018) conducted experiments to assess the influence of Fe₂NiO₄ on methane production in anaerobic sludge systems. Their findings indicated that:
- Stimulation of Methane Production : The addition of 100 mg Ni L⁻¹ of Fe₂NiO₄ nanoparticles resulted in a cumulative methane production of 65 mL over seven days, compared to 50 mL in control systems without nanoparticles. This suggests a stimulatory effect on the anaerobic digestion process at higher concentrations .
- Resazurin Reduction Assay : The metabolic activity of anaerobic sludge was evaluated using resazurin reduction assays, which demonstrated that lower concentrations (1 and 10 mg Ni L⁻¹) did not significantly alter sludge activity, while 100 mg Ni L⁻¹ enhanced it .
Toxicity Studies
The toxicity profile of Fe₂NiO₄ has been investigated through various animal studies. A notable study evaluated the acute toxicity of Fe₂NiO₄ nanoparticles on rat liver parameters. Key findings included:
- Biochemical Parameter Changes : Exposure to Fe₂NiO₄ nanoparticles led to increased levels of liver enzymes, indicating potential hepatotoxicity. Specifically, elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were observed, suggesting liver damage .
- Hematological Effects : Another study reported an increase in blood lymphocytes and white blood cell counts following exposure to Fe₂NiO₄ nanoparticles, likely as a response to stress or inflammation induced by the nanoparticles .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of Fe₂NiO₄, a comparison with other similar compounds is useful. The following table summarizes key findings related to Fe₂NiO₄ and other iron-based nanoparticles.
Case Studies
- Anaerobic Digestion Enhancement : In a controlled study, the addition of Fe₂NiO₄ was shown to improve biogas yield significantly when compared to controls without additives. This positions Fe₂NiO₄ as a potential additive for optimizing biogas production in waste treatment facilities .
- Toxicological Assessment : A case study involving rats demonstrated that exposure to Fe₂NiO₄ nanoparticles resulted in observable changes in biochemical parameters associated with liver function. These findings underscore the need for careful evaluation when considering Fe₂NiO₄ for biomedical applications .
Q & A
Basic Research Questions
Q. What synthesis methods are effective for producing Fe₂NiO₄ with high surface area?
Fe₂NiO₄ can be synthesized via vacuum pyrolysis in an electric muffle furnace using biomass precursors like coconut shell or watermelon rind. This method combines binary metal oxides (e.g., Fe₂NiO₄) with biomass-derived carbon under controlled vacuum conditions. Optimal pyrolysis temperatures (e.g., 500–700°C) are critical for achieving high surface areas, as confirmed by BET analysis . Alternative routes include co-precipitation of iron and nickel nitrates, followed by calcination at high temperatures (>600°C) to form the spinel structure .
Q. Which characterization techniques are essential for analyzing Fe₂NiO₄’s structural and thermal properties?
Key techniques include:
- XRD : To confirm crystallinity and phase purity of the spinel structure.
- FTIR : To identify metal-oxygen bonding (e.g., Fe–O–Ni vibrations at ~600 cm⁻¹).
- FESEM/TEM : For morphology and particle size analysis (e.g., nanoparticles <30 nm ).
- TGA : To assess thermal stability and decomposition profiles under oxidative/reductive atmospheres .
Q. How does Fe₂NiO₄ compare to other spinel oxides (e.g., NiFe₂O₄) in catalytic applications?
Fe₂NiO₄ exhibits unique redox properties due to mixed Fe²⁺/Fe³⁺ and Ni²⁺/Ni³⁺ sites, enhancing oxygen evolution reaction (OER) activity. For example, Fe₂NiO₄-based electrodes achieved 1.9 mA cm⁻² at 250 mV overpotential in alkaline water oxidation, outperforming pure NiO . Comparative studies with NiFe₂O₄ should focus on d-band center modulation via Fe/Ni ratio adjustments .
Advanced Research Questions
Q. How can experimental design address contradictions in Fe₂NiO₄’s catalytic performance across studies?
Discrepancies in OER activity often arise from variations in synthesis conditions (e.g., calcination temperature, precursor ratios). For reproducibility:
- Standardize synthesis protocols (e.g., pH, calcination time/temperature).
- Use in situ techniques like XAS to track dynamic electronic changes during catalysis .
- Compare activity metrics (e.g., Tafel slopes, turnover frequency) under identical electrochemical conditions .
Q. What mechanisms explain Fe₂NiO₄’s magnetic properties in biochar composites?
Fe₂NiO₄’s ferrimagnetic behavior arises from antiparallel alignment of Fe³⁺ (tetrahedral sites) and Ni²⁺ (octahedral sites) spins. When embedded in biochar, the carbon matrix enhances magnetic anisotropy, enabling applications in anaerobic digestion for microbial enrichment. Magnetization saturation (Mₛ) values can be tuned via nanoparticle loading ratios (e.g., 1–4 wt%) .
Q. What are the toxicological implications of Fe₂NiO₄ nanoparticles in biomedical research?
Acute exposure studies in rats revealed dose-dependent effects:
- 100–200 ppm Fe₂NiO₄ : Significant reduction in lactate dehydrogenase (LDH) and fluctuating transferrin levels, suggesting hepatotoxicity.
- No significant albumin/alkaline phosphatase changes : Indicates selective biochemical disruption . Mitigation strategies include surface functionalization (e.g., PEG coating) to reduce bioaccumulation.
Q. How do thin-film deposition techniques affect Fe₂NiO₄’s electronic structure?
Molecular beam epitaxy (MBE)-grown Fe₁₋ₓNiₓOᵧ thin films show unique d-sp hybridization at oxygen K-edges, differing from bulk Fe₂NiO₄. X-ray absorption spectroscopy (XAS) reveals localized Ni²⁺-O-Fe³⁺ interactions, which correlate with enhanced magnetic moments (~2.5 μB per formula unit) .
Q. What safety protocols are critical for handling Fe₂NiO₄ nanoparticles?
Properties
IUPAC Name |
iron;nickel;tetrahydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.Ni.4H2O/h;;;4*1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWSOYSOEZOVIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Fe].[Fe].[Ni] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H8NiO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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